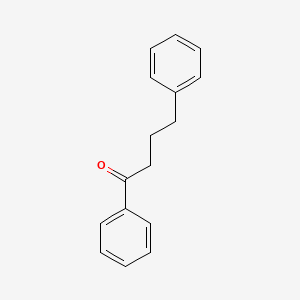

1,4-Diphenyl-1-butanone

Descripción general

Descripción

1,4-Diphenyl-1-butanone is an organic compound with the molecular formula C16H16O. It is a white crystalline powder with a special fragrance . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-1-butanone can be synthesized through several methods. One common method involves the reaction of benzene with butyrophenone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Diphenyl-1-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions may use halogens or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

1,4-Diphenyl-1-butanone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple reactions, including:

- Condensation Reactions : It can react with aldehydes or ketones to form larger carbon skeletons.

- Reduction Reactions : Under specific conditions, it can be reduced to alcohols or other functional groups.

Case Study: Synthesis of α-Amino Acids

A study demonstrated the use of this compound in synthesizing α-amino acids through a series of reactions involving nucleophilic addition and subsequent transformations. The efficiency and yield were significantly improved when utilizing this compound as a starting material .

Photochemistry

The compound exhibits interesting photochemical properties. Research indicates that under UV irradiation, this compound undergoes various transformations depending on the reaction conditions.

Photoreaction Mechanism

In a controlled study, it was observed that UV irradiation of 1-(1-cycloalkenyl)-4-phenyl-1-butanones resulted in different products based on whether the environment was neutral or acidic. For instance:

- In neutral conditions, spiro compounds were formed via intramolecular hydrogen abstraction.

- In acidic conditions, the products included cyclized compounds due to ionic and free radical mechanisms .

Biological Research

The compound has been investigated for its biological activities, particularly in cell culture and gene therapy applications. Its role as a potential therapeutic agent is being explored due to its ability to influence cellular processes.

Cell Culture Applications

In bioprocessing and cell culture studies, this compound has shown promise as a supplement that can enhance cell viability and proliferation rates. Its effects on gene expression are also under investigation, with preliminary results indicating modulation of pathways involved in cell growth and differentiation .

Mecanismo De Acción

The mechanism of action of 1,4-Diphenyl-1-butanone involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter receptors, such as dopamine receptors . This modulation can lead to changes in neurotransmitter levels and neuronal activity, which are associated with its neuroleptic effects .

Comparación Con Compuestos Similares

1,4-Diphenyl-1-butanone is part of the butyrophenone class of compounds, which includes several other notable compounds:

Haloperidol: A widely used antipsychotic drug known for its high potency.

Benperidol: The most potent commonly used antipsychotic, significantly more potent than chlorpromazine.

Lumateperone: An atypical antipsychotic used for treating schizophrenia and bipolar depression.

Uniqueness: What sets this compound apart from its counterparts is its specific structural features and the resulting pharmacological profile. While it shares some similarities with other butyrophenones, its unique interactions with molecular targets make it a distinct compound with specific applications .

Actividad Biológica

Overview

1,4-Diphenyl-1-butanone, also known as 4-Phenylbutyrophenone, is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. Its unique structure, featuring two phenyl groups attached to a butanone backbone, contributes to its diverse biological effects.

Mode of Action

This compound is primarily recognized for its role as a histone deacetylase (HDAC) inhibitor . By inhibiting HDACs, it prevents the deacetylation of histones, leading to a more relaxed chromatin structure that facilitates gene transcription. This mechanism is crucial in various cellular processes, including those related to neuroprotection and cancer treatment .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential. The compound exhibits moderate stability under physiological conditions, which influences its absorption and distribution within biological systems. Studies indicate that it interacts with cytochrome P450 enzymes during metabolism, affecting its clearance from the body .

Cellular Effects

Research has demonstrated that this compound influences several cellular pathways:

- Neuroprotection : In models of neurodegenerative diseases such as Parkinson's disease, it has been shown to mitigate motor impairment and reduce dopaminergic neuronal death by targeting mitochondrial function and astrocyte activation.

- Cancer Research : The compound's HDAC inhibitory activity has implications in cancer therapy. By altering gene expression profiles involved in cell cycle regulation and apoptosis, it may enhance the efficacy of existing chemotherapeutics .

Neuroprotective Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects. The compound was found to improve motor functions and reduce neuroinflammation in models of Parkinson's disease. These findings suggest potential applications in treating neurodegenerative disorders.

Cancer Studies

In cancer research, particularly regarding breast cancer cell lines, this compound showed promise as an adjunct therapy. It was observed to enhance the sensitivity of cancer cells to chemotherapeutic agents by modulating apoptotic pathways .

Dosage Effects

The biological activity of this compound varies significantly with dosage:

- Low Doses : Exhibits neuroprotective properties without significant adverse effects.

- High Doses : May lead to toxicity and adverse effects on liver function and metabolism .

Summary of Key Findings

Propiedades

IUPAC Name |

1,4-diphenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUMEGLMTNAXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202401 | |

| Record name | 4-Phenylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-91-0 | |

| Record name | 1,4-Diphenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5407-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What computational chemistry methods were employed to study 4-Phenylbutyrophenone in this research?

A1: The researchers utilized a combination of spectroscopic and quantum computational techniques to investigate the properties of 4-Phenylbutyrophenone []. While the abstract doesn't delve into the specific computational methods used, it highlights that these methods were crucial in understanding the molecule's behavior. It's highly likely that the study involved techniques like Density Functional Theory (DFT) calculations to optimize the molecule's geometry and determine its electronic structure. Molecular docking simulations were likely performed to predict the binding mode and affinity of 4-Phenylbutyrophenone with its biological target.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.